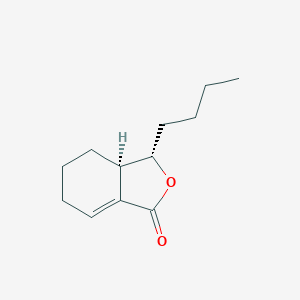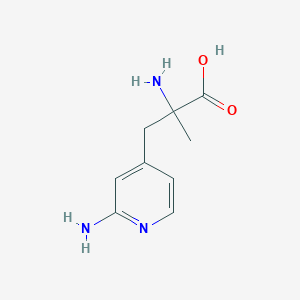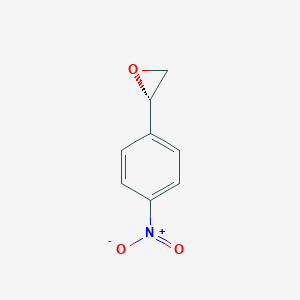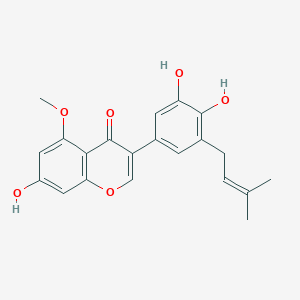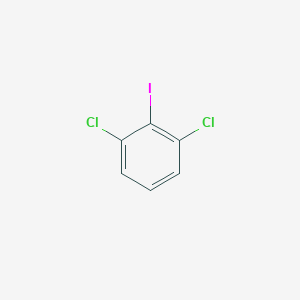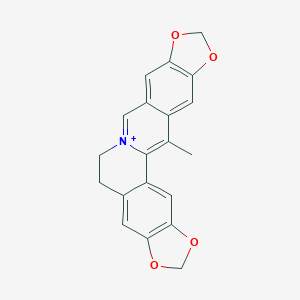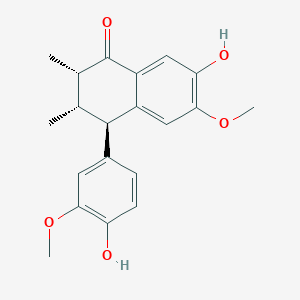![molecular formula C11H11NOS B150690 (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol CAS No. 125873-50-9](/img/structure/B150690.png)
(E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol, also known as MBT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
科学研究应用
(E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol has been extensively studied for its potential applications in various fields. In medicinal chemistry, (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been investigated as a potential treatment for Alzheimer's disease and other neurodegenerative disorders. In materials science, (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol has been used as a building block for the synthesis of fluorescent dyes and sensors. In organic synthesis, (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol has been utilized as a catalyst for various reactions, including the Michael addition and the aldol condensation.
作用机制
The mechanism of action of (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol has also been shown to modulate the activity of various proteins involved in cell signaling, including protein kinase C and mitogen-activated protein kinase (MAPK).
生化和生理效应
(E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol has been shown to have various biochemical and physiological effects, depending on the context of its use. In vitro studies have demonstrated that (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of inflammatory mediators. In vivo studies have shown that (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol can reduce inflammation and oxidative stress in animal models of disease.
实验室实验的优点和局限性
One advantage of using (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Another advantage is its versatility, as it can be used in a variety of applications, from medicinal chemistry to materials science. However, one limitation of using (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol is its relatively low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several potential future directions for research involving (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol. One area of interest is the development of (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol-based fluorescent dyes and sensors for use in biological imaging and sensing applications. Another area of interest is the investigation of (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol as a potential treatment for neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol and to identify potential side effects and toxicity issues associated with its use.
Conclusion
In conclusion, (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol is a synthetic compound that has shown promise in various scientific research applications, including medicinal chemistry, materials science, and organic synthesis. Its relatively simple synthesis method, versatility, and potential therapeutic properties make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action, potential side effects, and toxicity issues.
合成方法
The synthesis of (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol involves a multistep process that starts with the reaction of 2-methylbenzo[d]thiazole with ethyl acetoacetate to form an intermediate product. This intermediate is then treated with a base to generate the final product, (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol. The overall yield of this synthesis method is around 50%, making it a relatively efficient approach for producing (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol.
属性
CAS 编号 |
125873-50-9 |
|---|---|
产品名称 |
(E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol |
分子式 |
C11H11NOS |
分子量 |
205.28 g/mol |
IUPAC 名称 |
(E)-3-(2-methyl-1,3-benzothiazol-7-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H11NOS/c1-8-12-10-6-2-4-9(5-3-7-13)11(10)14-8/h2-6,13H,7H2,1H3/b5-3+ |
InChI 键 |
CVRVOKGZJZJGJW-HWKANZROSA-N |
手性 SMILES |
CC1=NC2=CC=CC(=C2S1)/C=C/CO |
SMILES |
CC1=NC2=CC=CC(=C2S1)C=CCO |
规范 SMILES |
CC1=NC2=CC=CC(=C2S1)C=CCO |
同义词 |
2-Propen-1-ol,3-(2-methyl-7-benzothiazolyl)-,(E)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




